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Abstract
2-Bromo-5-fluoro-nicotinic acid is a halogenated pyridine carboxylic acid derivative with

significant potential as a precursor molecule in pharmaceutical and material science research.

[1] Its physicochemical properties, particularly its solubility, are critical determinants of its utility

in synthesis, formulation, and biological applications. This guide provides a comprehensive

overview of the theoretical and practical aspects of the solubility of 2-Bromo-5-fluoro-nicotinic
acid. While extensive quantitative solubility data in various solvents is not widely published, this

document equips researchers with the foundational knowledge and detailed methodologies to

determine and understand its solubility profile. We will delve into the molecular characteristics

influencing solubility, present established analytical protocols for its measurement, and discuss

key factors such as pH, polymorphism, and the common ion effect that can significantly alter

solubility behavior.

Introduction to 2-Bromo-5-fluoro-nicotinic Acid
2-Bromo-5-fluoro-nicotinic acid, with the molecular formula C₆H₃BrFNO₂ and a molecular

weight of approximately 220.00 g/mol , is a structurally significant compound.[1] It belongs to

the class of halogenated derivatives of nicotinic acid, a vital pyridine derivative in numerous

biological processes.[1] The molecule's architecture, featuring a pyridine ring substituted with a
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carboxylic acid group, a bromine atom, and a fluorine atom, dictates its chemical reactivity and

physical properties.[1] The carboxylic acid group imparts acidic properties and potential for

hydrogen bonding, while the halogen substituents influence the molecule's electronic properties

and hydrophobicity.[1]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-fluoro-nicotinic acid is

presented in Table 1.

Property Value Source

Molecular Formula C₆H₃BrFNO₂ [1]

Molecular Weight ~220.00 g/mol [1]

Appearance
Faint beige to faint brown

powder
[1]

Predicted Density 1.9 ± 0.1 g/cm³ [1]

CAS Number 38186-89-9 [1]

Theoretical Framework of Solubility
The solubility of 2-Bromo-5-fluoro-nicotinic acid is a complex interplay of its molecular

structure and the properties of the solvent. The presence of both a polar carboxylic acid group

and a more hydrophobic halogenated pyridine ring suggests a nuanced solubility profile.[1]

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from

the hydroxyl group) and acceptor (at the carbonyl oxygen), facilitating dissolution in protic

solvents like water and alcohols.[1]

Dipole-Dipole Interactions: The polar nature of the C-Br, C-F, and C=O bonds contributes to

dipole-dipole interactions with polar solvents.

Hydrophobic Interactions: The brominated and fluorinated pyridine ring presents a

hydrophobic surface, allowing for interactions with nonpolar solvents.
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Based on these structural features, it is anticipated that 2-Bromo-5-fluoro-nicotinic acid will

exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and protic

solvents, particularly those capable of hydrogen bonding. A study on the parent compound,

nicotinic acid, showed its solubility to be highest in dimethyl sulfoxide (DMSO), followed by

ethanol and water.[2] This trend is likely influenced by the solvent's polarity and polarizability.[2]

The Impact of Crystal Structure: Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly

impact the solubility of active pharmaceutical ingredients (APIs).[3][4] Different polymorphs of

the same compound can exhibit varied physical properties, including melting point, stability,

and, most importantly, solubility.[3][5] Generally, a more stable crystalline form will have a lower

solubility.[6] It is crucial for researchers to be aware that different batches or synthesis methods

could potentially yield different polymorphic forms of 2-Bromo-5-fluoro-nicotinic acid, leading

to variability in experimental solubility data.[4][7]

Experimental Determination of Solubility
Given the limited availability of published quantitative data, researchers will likely need to

determine the solubility of 2-Bromo-5-fluoro-nicotinic acid experimentally. The choice of

method will depend on the required accuracy, throughput, and available equipment.

Saturated Shake-Flask Method (Thermodynamic
Solubility)
This is the gold standard method for determining equilibrium or thermodynamic solubility.[8] It

involves adding an excess of the solid compound to a solvent and agitating the mixture until

equilibrium is reached.

Protocol:
Preparation: Add an excess amount of 2-Bromo-5-fluoro-nicotinic acid to a known volume

of the chosen solvent in a sealed vial.

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-

48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time

to reach equilibrium.[2]
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Phase Separation: Separate the undissolved solid from the saturated solution. This can be

achieved by centrifugation followed by careful removal of the supernatant, or by filtration

through a low-binding filter (e.g., PTFE).

Quantification: Determine the concentration of the dissolved compound in the

supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9]

Calculation: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods (Kinetic
Solubility)
For rapid screening in early-stage drug discovery, kinetic solubility measurements are often

employed.[10] These methods typically involve dissolving the compound in an organic solvent

like DMSO and then diluting it into an aqueous buffer.[10]

Protocol (Nephelometry-based):
Stock Solution: Prepare a concentrated stock solution of 2-Bromo-5-fluoro-nicotinic acid in

DMSO.

Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate to create a

range of concentrations.

Precipitation Detection: The point at which the compound precipitates out of solution is

detected by measuring the scattering of light (nephelometry).[10] The concentration at which

precipitation is first observed is taken as the kinetic solubility.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility

determination method.
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Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility
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Several factors can significantly affect the measured solubility of 2-Bromo-5-fluoro-nicotinic
acid.

Effect of pH
As a carboxylic acid, 2-Bromo-5-fluoro-nicotinic acid's solubility in aqueous solutions will be

highly pH-dependent.

Low pH (Acidic): At a pH well below its pKa, the carboxylic acid group will be predominantly

in its neutral, protonated form (-COOH). This form is generally less soluble in water.

High pH (Basic): At a pH above its pKa, the carboxylic acid will be deprotonated to its

carboxylate form (-COO⁻). This ionic form will have significantly higher aqueous solubility

due to ion-dipole interactions with water molecules.

The following diagram illustrates this pH-dependent equilibrium.

Low pH (Acidic)
High pH (Basic)

R-COOH
(Less Soluble) R-COO⁻ + H⁺

(More Soluble)
+ OH⁻

+ H⁺

Click to download full resolution via product page

Caption: pH-Dependent Solubility Equilibrium.

Common Ion Effect
The common ion effect describes the decrease in solubility of an ionic compound when a

solution already contains one of the ions in the compound.[11] For 2-Bromo-5-fluoro-nicotinic
acid in its deprotonated (carboxylate) form, adding a salt containing a common cation (e.g.,

from a buffer) could potentially decrease its solubility by shifting the equilibrium back towards

the less soluble protonated form.[12][13][14] This is an important consideration when selecting

buffers for solubility studies.
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Safety and Handling
2-Bromo-5-fluoro-nicotinic acid and its isomers are classified as harmful if swallowed,

inhaled, or in contact with skin, and can cause skin and serious eye irritation.[15][16][17] It may

also cause respiratory irritation.[16]

Handling: Should only be handled in a chemical fume hood by qualified personnel.[15]

Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-

resistant gloves, and safety goggles.[15]

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[15]

In Case of Exposure:

Inhalation: Move to fresh air.

Skin Contact: Wash off immediately with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes.

Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of

exposure.[16][18]

Conclusion
While specific, quantitative solubility data for 2-Bromo-5-fluoro-nicotinic acid is sparse in the

public domain, a thorough understanding of its molecular structure and the principles of

solubility provides a strong basis for its application in research. Its amphiphilic nature, with both

polar and nonpolar functionalities, suggests a complex solubility profile that is highly dependent

on the chosen solvent system and environmental factors like pH. By employing the

standardized experimental protocols outlined in this guide, researchers can reliably determine

the solubility of 2-Bromo-5-fluoro-nicotinic acid, enabling its effective use in the synthesis of

novel compounds and the development of new materials and pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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